![molecular formula C20H13NO2S3 B14250913 3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene CAS No. 385794-09-2](/img/structure/B14250913.png)
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is an organic compound characterized by its unique structure, which includes a nitrophenyl group and two thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene typically involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between 4-nitrobenzaldehyde and a suitable thiophene derivative under basic conditions.
Coupling Reaction: The ethenyl intermediate is then coupled with 2,5-dithiophen-2-ylthiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Utilized in the design of chemical sensors due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.
Biological Interactions: The nitrophenyl group can interact with biological molecules, potentially leading to antimicrobial or anticancer effects through the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(4-Nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine ring instead of thiophene.
2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol: Contains an amino group and an ethanol moiety, offering different electronic properties.
Uniqueness
3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene is unique due to its combination of nitrophenyl and thiophene groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the fields of materials science and organic electronics.
Propiedades
Número CAS |
385794-09-2 |
|---|---|
Fórmula molecular |
C20H13NO2S3 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
3-[2-(4-nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C20H13NO2S3/c22-21(23)16-9-6-14(7-10-16)5-8-15-13-19(17-3-1-11-24-17)26-20(15)18-4-2-12-25-18/h1-13H |
Clave InChI |
XQLHTAXEQZLEFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
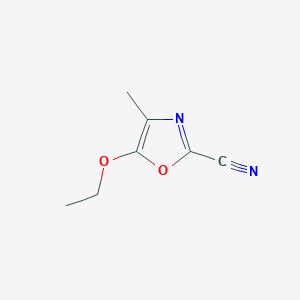
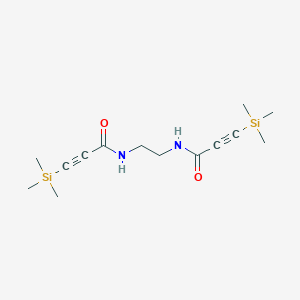
![3-(Dipentylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14250851.png)
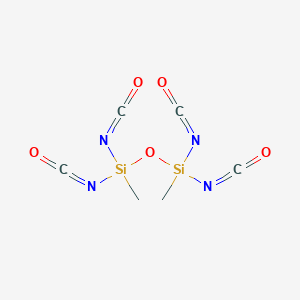
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
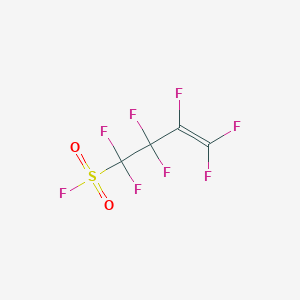

![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
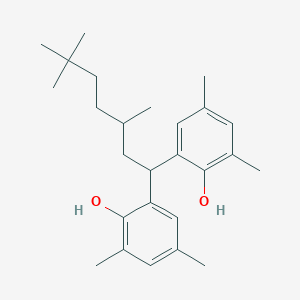
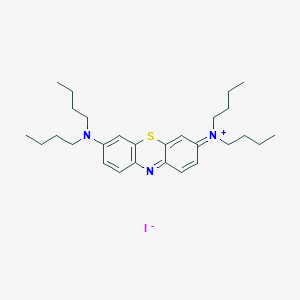
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)

